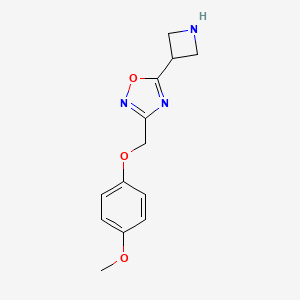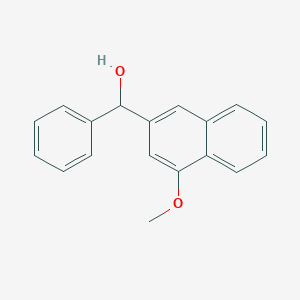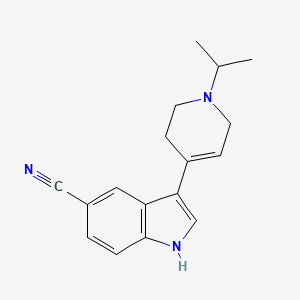![molecular formula C10H12N6O3 B11855690 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine CAS No. 918334-39-1](/img/structure/B11855690.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Acetamido Group Addition: The acetamido group is added through acylation reactions, typically using acetic anhydride or acetyl chloride as the acylating agents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the methylamino or acetamido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methylamine, acetic anhydride, or acetyl chloride under controlled pH and temperature.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism and cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine ring system.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine and guanosine, this compound has a methylamino group and an acetamido group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
918334-39-1 |
|---|---|
Molekularformel |
C10H12N6O3 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)15-5-16(8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChI-Schlüssel |
PJVHGUJGQWIEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)


![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)




![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)




